(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a prop-2-enamide backbone. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Scientific Research Applications
(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide has several scientific research applications:
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide
are currently unknown. This compound is structurally similar to other amphetamine derivatives , which typically exert their effects by interacting with monoamine transporters, particularly the dopamine transporter (DAT) . .
Mode of Action
The mode of action of This compound
Given its structural similarity to other amphetamine derivatives , it may interact with its targets in a similar manner, potentially leading to increased neurotransmitter release or inhibition of neurotransmitter reuptake.
Biochemical Pathways
The biochemical pathways affected by This compound
are currently unknown. Amphetamine derivatives are known to affect several biochemical pathways, including those involved in the synthesis, release, and reuptake of monoamine neurotransmitters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide typically involves a two-step reaction process. The first step is the synthesis of a methoxy amino chalcone through the Claisen-Schmidt reaction. This reaction involves the condensation of 4′-aminoacetophenone and 2,5-dimethoxybenzaldehyde in the presence of a 40% sodium hydroxide solution as a catalyst in ethanol . The second step involves the amidation of the formed chalcone with succinic anhydride in ethanol using pyridine as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide is unique due to its dual 2,5-dimethoxyphenyl groups, which confer distinct chemical properties and reactivity. This structural feature differentiates it from similar compounds and enhances its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
(E)-N,3-bis(2,5-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-14-6-8-17(24-3)13(11-14)5-10-19(21)20-16-12-15(23-2)7-9-18(16)25-4/h5-12H,1-4H3,(H,20,21)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLVCPBXGATLCT-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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